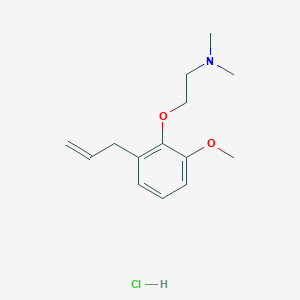
ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate is a chemical compound that has been synthesized for various scientific research applications. This compound is a piperidinecarboxylate ester that has been found to have potential therapeutic effects in different fields of research. The synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments of this compound have been studied in detail.
Wirkmechanismus
The mechanism of action of ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate is not yet fully understood. However, studies have shown that this compound acts as a serotonin and norepinephrine reuptake inhibitor. It has also been found to modulate the levels of pro-inflammatory cytokines and reduce pain sensitivity.
Biochemical and Physiological Effects:
Ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate has been found to have various biochemical and physiological effects. Some of these effects are:
1. Increase in serotonin and norepinephrine levels in the brain.
2. Reduction in the levels of pro-inflammatory cytokines.
3. Induction of apoptosis in cancer cells.
4. Reduction in pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate in lab experiments are:
1. It has potential therapeutic effects in different fields of research.
2. It is relatively easy to synthesize.
3. It has been found to be safe in animal models.
The limitations of using ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate in lab experiments are:
1. The mechanism of action is not yet fully understood.
2. The optimal dosage and administration route have not been established.
3. The long-term effects are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate. Some of these directions are:
1. Further studies on the mechanism of action of this compound.
2. Studies on the optimal dosage and administration route.
3. Studies on the long-term effects of this compound.
4. Studies on the potential therapeutic effects of this compound in different fields of research.
5. Development of derivatives of this compound with improved pharmacological properties.
Conclusion:
Ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate is a chemical compound that has potential therapeutic effects in different fields of research. The synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments of this compound have been studied in detail. There are several potential future directions for research on this compound. Further studies are needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.
Synthesemethoden
Ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate can be synthesized using a multistep process. The first step involves the reaction of 2-bromoethanol with phenoxyacetic acid to form 2-phenoxyethyl alcohol. The second step involves the reaction of 2-phenoxyethyl alcohol with tetrahydro-2H-pyran-4-one to form 1-(2-phenoxyethyl)-tetrahydro-2H-pyran-4-one. The final step involves the reaction of 1-(2-phenoxyethyl)-tetrahydro-2H-pyran-4-one with piperidine-3-carboxylic acid ethyl ester to form ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate has been found to have potential therapeutic effects in different fields of research. Some of the scientific research applications of this compound are:
1. Antidepressant: Studies have shown that this compound has antidepressant effects in animal models. It has been found to increase the levels of serotonin and norepinephrine in the brain.
2. Anti-inflammatory: This compound has been found to have anti-inflammatory effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines.
3. Anticancer: This compound has been found to have anticancer effects in vitro. It has been found to induce apoptosis in cancer cells.
4. Analgesic: This compound has been found to have analgesic effects in animal models. It has been found to reduce pain sensitivity.
Eigenschaften
IUPAC Name |
ethyl 1-(oxan-4-yl)-3-(2-phenoxyethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-2-25-20(23)21(12-16-26-19-7-4-3-5-8-19)11-6-13-22(17-21)18-9-14-24-15-10-18/h3-5,7-8,18H,2,6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCFXOJVPKZLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C2CCOCC2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)
![1-(3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6006599.png)

![N-({1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6006614.png)
![2-[5-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6006615.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)


![N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide](/img/structure/B6006630.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006644.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6006645.png)
![2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6006648.png)